(E)-1-propyl-2-styryl-1H-benzo[d]imidazole
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Overview
Description
(E)-1-propyl-2-styryl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly found in various pharmaceutical agents. The compound features a styryl group attached to the benzimidazole core, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-propyl-2-styryl-1H-benzo[d]imidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the propyl group: Alkylation of the benzimidazole nitrogen with a propyl halide in the presence of a base such as potassium carbonate.
Styryl group addition: The final step involves the Heck reaction, where the benzimidazole derivative is coupled with styrene in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and solvent recycling to enhance yield and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the styryl group, leading to the formation of epoxides or diols.
Reduction: Reduction of the styryl group can yield the corresponding ethyl derivative.
Substitution: The benzimidazole core can participate in nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Ethyl derivatives.
Substitution: N-alkyl or N-acyl benzimidazole derivatives.
Scientific Research Applications
(E)-1-propyl-2-styryl-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (E)-1-propyl-2-styryl-1H-benzo[d]imidazole involves its interaction with various molecular targets:
DNA Binding: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It may inhibit enzymes involved in cell proliferation, such as topoisomerases.
Signal Transduction Pathways: The compound can modulate signaling pathways that control cell growth and apoptosis.
Comparison with Similar Compounds
- 1-propyl-2-phenyl-1H-benzo[d]imidazole
- 1-methyl-2-styryl-1H-benzo[d]imidazole
- 2-styryl-1H-benzo[d]imidazole
Comparison:
- 1-propyl-2-phenyl-1H-benzo[d]imidazole: Lacks the styryl group, which may result in different biological activities.
- 1-methyl-2-styryl-1H-benzo[d]imidazole: The presence of a methyl group instead of a propyl group can influence its lipophilicity and metabolic stability.
- 2-styryl-1H-benzo[d]imidazole: Absence of the propyl group may affect its binding affinity to molecular targets.
(E)-1-propyl-2-styryl-1H-benzo[d]imidazole stands out due to its unique combination of the propyl and styryl groups, which can enhance its biological activity and specificity.
Properties
IUPAC Name |
2-[(E)-2-phenylethenyl]-1-propylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-2-14-20-17-11-7-6-10-16(17)19-18(20)13-12-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKCGXNMEJUUPI-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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